1-(4-Hydroxy-2,6-dimethylphenyl)ethanone
Overview
Description
1-(4-Hydroxy-2,6-dimethylphenyl)ethanone, also known as 4-hydroxy-2,6-dimethylacetophenone, is an organic compound with the molecular formula C10H12O2. It is a colorless to pale yellow solid with a characteristic aromatic odor. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone can be synthesized through the esterification of 2,6-dimethylphenol with acetic anhydride, followed by partial hydrogenation . The reaction typically involves the following steps:
Esterification: 2,6-dimethylphenol reacts with acetic anhydride in the presence of a catalyst such as sulfuric acid to form the ester intermediate.
Partial Hydrogenation: The ester intermediate is then subjected to partial hydrogenation using a hydrogenation catalyst like palladium on carbon (Pd/C) to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
1-(4-Hydroxy-2,6-dimethylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: The hydroxyl group in the compound can undergo substitution reactions with halogenating agents like thionyl chloride (SOCl2) to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(4-Hydroxy-2,6-dimethylphenyl)ethanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antibacterial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity. The compound’s antioxidant properties are linked to its capacity to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
1-(4-Hydroxy-2,6-dimethylphenyl)ethanone can be compared with other similar compounds, such as:
4-Hydroxy-3,5-dimethylacetophenone: This compound has similar structural features but differs in the position of the hydroxyl group.
4-Hydroxy-2,6-dimethoxyacetophenone: This compound has methoxy groups instead of methyl groups, which can influence its chemical reactivity and biological activity.
4-Acetyl-2,6-dimethylphenol: This compound has an acetyl group at the para position, affecting its chemical properties and applications
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
1-(4-Hydroxy-2,6-dimethylphenyl)ethanone, also known as 4-Hydroxy-2,6-dimethylacetophenone, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 164.206 g/mol
- CAS Number : 91060-92-3
- Physical State : Crystalline solid at room temperature with a melting point of 188-192 °C.
Biological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
Antioxidant Activity
Studies have shown that this compound possesses significant antioxidant properties. It can scavenge free radicals, thus protecting cells from oxidative stress. This activity is particularly relevant in the context of neuroprotection and anti-aging research.
Antimicrobial Effects
Research indicates that this compound has antimicrobial properties against various pathogens. It has been tested against bacteria and fungi, demonstrating effectiveness in inhibiting their growth. The mechanism involves disruption of microbial cell membranes and interference with metabolic processes.
Anti-inflammatory Properties
This compound has shown promise in reducing inflammation. In vitro studies suggest that it modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer effects by inducing apoptosis in cancer cells. It appears to affect cell cycle regulation and promote programmed cell death through the activation of caspases.
The biological effects of this compound are mediated through several mechanisms:
- Enzyme Inhibition : The compound interacts with various enzymes involved in metabolic pathways, potentially altering their activity.
- Gene Expression Modulation : It influences the expression of genes associated with oxidative stress responses and inflammation.
- Cell Signaling Pathways : The compound may affect key signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cell survival.
Case Studies and Experimental Evidence
- Antioxidant Study : A study demonstrated that the compound significantly reduced lipid peroxidation in cultured cells, indicating its potential as an antioxidant agent.
- Microbial Inhibition : In vitro assays revealed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
- Cancer Cell Line Testing : In experiments with human breast cancer cell lines (MCF-7), the compound induced apoptosis at concentrations ranging from 10 to 50 µM over 48 hours.
Dosage and Toxicity
The safety profile of this compound has been assessed in animal models. At lower doses (up to 100 mg/kg), no significant toxicity was observed; however, higher doses resulted in adverse effects such as liver enzyme elevation.
Properties
IUPAC Name |
1-(4-hydroxy-2,6-dimethylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-6-4-9(12)5-7(2)10(6)8(3)11/h4-5,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGVMVPBEQQZEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398857 | |
Record name | 1-(4-hydroxy-2,6-dimethylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91060-92-3 | |
Record name | 1-(4-hydroxy-2,6-dimethylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-hydroxy-2,6-dimethylphenyl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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